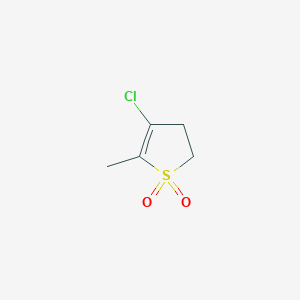
4-Chloro-5-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom and a methyl group attached to the thiophene ring, along with a dione functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the chlorination of 5-methyl-2,3-dihydrothiophene-1,1-dione. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dione group to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of diols.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
4-Chloro-5-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic substitution reactions. The dione group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,3-dihydrothiophene-1,1-dione: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Chloro-2,3-dihydrothiophene-1,1-dione: Lacks the methyl group, affecting its steric and electronic characteristics.
Properties
CAS No. |
104664-84-8 |
|---|---|
Molecular Formula |
C5H7ClO2S |
Molecular Weight |
166.63 g/mol |
IUPAC Name |
4-chloro-5-methyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C5H7ClO2S/c1-4-5(6)2-3-9(4,7)8/h2-3H2,1H3 |
InChI Key |
DLXORROEKCTHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCS1(=O)=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















